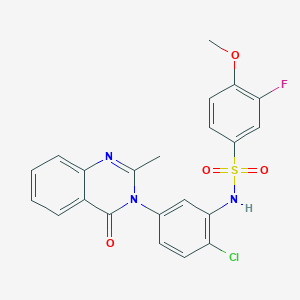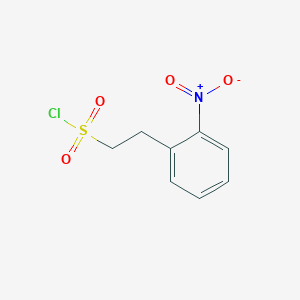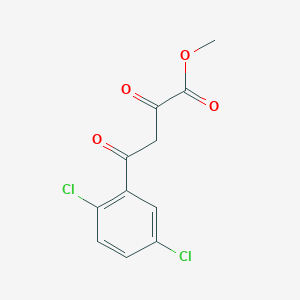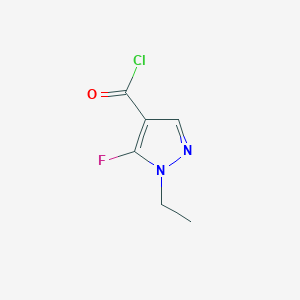
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
Applications De Recherche Scientifique
Anticancer Potential
One significant application of derivatives similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is in the realm of anticancer therapy. Research by Denoyelle et al. (2012) highlights the development of symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating their ability to inhibit cancer cell proliferation. This study underscores the potential of such compounds in becoming leads for the development of potent, non-toxic, and target-specific anticancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Environmental Persistence and Degradation
The environmental persistence and degradation of substituted urea herbicides, which are chemically related to the compound , have been extensively studied. Katz and Strusz (1968) investigated the behavior of maloran, a selective herbicide nematicide, in soils, revealing insights into the degradation mechanisms of substituted urea herbicides through microbial action, with minimal accumulation of phytotoxic residues. This study contributes to understanding the environmental fate of such chemicals (Katz & Strusz, 1968).
Gatidou and Iatrou (2011) focused on the photodegradation and hydrolysis of substituted urea herbicides in water, emphasizing the stability and degradation rates under various conditions. This research is pivotal in assessing the environmental impact and the persistence of these compounds in aquatic systems (Gatidou & Iatrou, 2011).
Nonlinear Optical Properties
Research on the nonlinear optical properties of derivatives points towards potential applications in materials science. Shettigar et al. (2006) reported on the synthesis of bis-chalcone derivatives exhibiting significant second harmonic generation (SHG) efficiencies, indicating their utility in optical and photonic devices. This underscores the versatility of urea derivatives in contributing to advancements in materials science (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006).
Toxicity and Environmental Risk Assessment
The toxicity of phenylurea herbicides, closely related to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, has been assessed using bioassays with Lemna minor and Vibrio fischeri. Gatidou, Stasinakis, and Iatrou (2015) explored both the single and joint toxicity of these herbicides, providing critical data for environmental risk assessments and regulatory considerations (Gatidou, Stasinakis, & Iatrou, 2015).
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18(16-11-5-6-12-17(16)20)14-22-19(23)21-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,18H,7,10,13-14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVGCLYWBMDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)
![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)


![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)
